molecular formula C11H20F2N2O2 B1445403 Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1373502-92-1

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B1445403
M. Wt: 250.29 g/mol
InChI Key: PZRLKSYZJHAEEK-UHFFFAOYSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . They are often used in the synthesis of various organic compounds due to their stability and reactivity .


Synthesis Analysis

Tert-butyl compounds can be synthesized through various methods. For instance, one method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide .


Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, they can undergo deamination reactions, which involve the removal of an amine group .

Scientific Research Applications

Decomposition of Methyl Tert-Butyl Ether

A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency plasma for decomposing and converting MTBE into various compounds. This research highlights the potential for using tert-butyl-containing compounds in environmental remediation processes (Hsieh et al., 2011).

Natural Neo Acids and Neo Alkanes

Dembitsky (2006) reviews over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, including those containing tert-butyl groups. These compounds have been isolated from various natural sources and exhibit diverse biological activities, indicating the potential of tert-butyl-containing compounds in pharmaceutical and cosmetic industries (Dembitsky, 2006).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) summarize studies on synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, discussing their environmental occurrence, human exposure, and toxicity. This review suggests the importance of understanding the environmental and health impacts of tert-butyl-containing compounds (Liu & Mabury, 2020).

Three-Phase Partitioning

Yan et al. (2018) discuss the application of three-phase partitioning (TPP) in the separation and purification of bioactive molecules, where tert-butanol, a tert-butyl-containing compound, plays a crucial role. This highlights the utility of tert-butyl groups in nonchromatographic bioseparation processes (Yan et al., 2018).

Safety And Hazards

The safety and hazards of a compound are typically determined through experimental studies and are often summarized in a material safety data sheet (MSDS). For example, tert-butylamine, a related compound, is known to be highly flammable and harmful if swallowed or inhaled .

Future Directions

The future directions in the study of a compound often depend on its potential applications. Tert-butyl compounds, for instance, are widely used in organic synthesis, and research in this area continues to explore new synthetic methods and applications .

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8(5-14)4-11(12,13)7-15/h8H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRLKSYZJHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738221
Record name tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

CAS RN

1373502-92-1
Record name tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

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